molecular formula C16H16ClFN2O3S B7007354 N-(3-chloro-4-fluorophenyl)-2-methoxy-2-(oxolan-3-yl)-N-(1,3-thiazol-2-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-(oxolan-3-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B7007354
M. Wt: 370.8 g/mol
InChI Key: GXBDOAYUZMRSLK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-(oxolan-3-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenyl group, a methoxy group, an oxolan ring, and a thiazolyl group

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-(oxolan-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c1-22-14(10-4-6-23-9-10)15(21)20(16-19-5-7-24-16)11-2-3-13(18)12(17)8-11/h2-3,5,7-8,10,14H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBDOAYUZMRSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCOC1)C(=O)N(C2=CC(=C(C=C2)F)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-(oxolan-3-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting from a suitable thioamide and α-haloketone.

    Introduction of the oxolan ring: Through a cyclization reaction involving a diol and an appropriate leaving group.

    Attachment of the chloro-fluorophenyl group: Via a nucleophilic substitution reaction.

    Final acetamide formation: By reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts. Continuous flow reactors and automated synthesis platforms are commonly employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-(oxolan-3-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions including:

    Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring is particularly interesting for its bioactivity.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-(oxolan-3-yl)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-2-methoxyacetamide: Lacks the oxolan and thiazolyl groups.

    N-(3-chloro-4-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Lacks the methoxy and oxolan groups.

    N-(3-chloro-4-fluorophenyl)-2-(oxolan-3-yl)acetamide: Lacks the methoxy and thiazolyl groups.

Uniqueness

The uniqueness of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-(oxolan-3-yl)-N-(1,3-thiazol-2-yl)acetamide lies in its combination of functional groups, which can confer specific chemical reactivity and biological activity. The presence of both the oxolan and thiazolyl groups, along with the chloro-fluorophenyl and methoxy groups, makes it a versatile compound for various applications.

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